molecular formula C22H16ClFN4O3 B2648382 N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1359031-45-0

N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2648382
CAS RN: 1359031-45-0
M. Wt: 438.84
InChI Key: CXORBFPYVCYYFT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibition : A study by Stec et al. (2011) explored the structure-activity relationships of PI3K/mTOR inhibitors, noting the exploration of various 6,5-heterocycles to improve metabolic stability, which is relevant to the chemical structure . Their research aimed at reducing metabolic deacetylation, a common issue with similar compounds, by examining alternative heterocyclic analogs, indicating a potential application in cancer therapy and other diseases involving PI3K/mTOR pathways (Stec et al., 2011).

  • Antimicrobial Properties : Parikh and Joshi (2014) synthesized a series of 1,3,4-oxadiazole derivatives, closely related to the given compound, evaluating their antimicrobial properties. Their findings revealed that certain configurations, particularly those with a significant number of fluorine atoms, showed high potency against a broad panel of bacterial and fungal strains. This suggests the chemical compound's framework could be adapted for developing new antimicrobial agents (Parikh & Joshi, 2014).

  • Anti-Inflammatory Activity : Sunder and Maleraju (2013) reported the synthesis of N-(3-chloro-4-fluorophenyl) derivatives with significant anti-inflammatory activities. This research indicates that structural analogs of the compound could be potential candidates for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Material Science Applications

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, analyzing their photovoltaic efficiency and ligand-protein interactions. This research suggests potential applications in dye-sensitized solar cells (DSSCs) and highlights the compound's role in developing materials with good light harvesting efficiency. The study also delves into molecular docking, indicating applications in drug design (Mary et al., 2020).

  • Corrosion Inhibitors : Yıldırım and Çetin (2008) synthesized acetamide derivatives, including isoxazolidine and isoxazoline compounds, to evaluate their effectiveness as corrosion inhibitors. While not directly related to the exact chemical structure provided, this research underscores the potential of acetamide derivatives in protecting materials against corrosion, suggesting an area where similar compounds could be explored (Yıldırım & Çetin, 2008).

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O3/c1-13-4-6-14(7-5-13)20-26-21(31-27-20)16-3-2-10-28(22(16)30)12-19(29)25-18-9-8-15(24)11-17(18)23/h2-11H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXORBFPYVCYYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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